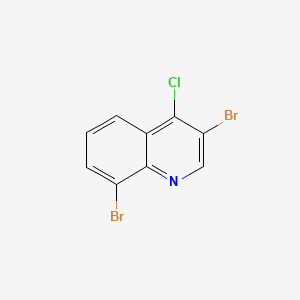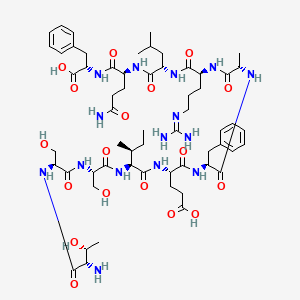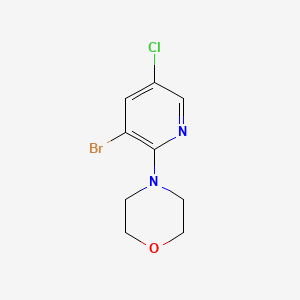
4-(3-Bromo-5-chloropyridin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Bromo-5-chloropyridin-2-yl)morpholine” is an organic compound with the chemical formula C9H10BrClN2O . It is also known as BCM and belongs to the class of heterocyclic organic compounds. It is used in the synthesis of various compounds and finds applications in scientific experiments.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-member aliphatic saturated ring with the formula C9H10BrClN2O . The oxygen and nitrogen atoms lie at positions 1 and 4, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 277.54, XLogP3 of 2.3, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 1 . Its exact mass is 275.96650 and its monoisotopic mass is 275.96650 .Applications De Recherche Scientifique
Pharmacological Interest of Morpholine Derivatives
Morpholine derivatives, including compounds like 4-(3-Bromo-5-chloropyridin-2-yl)morpholine, have been extensively studied for their broad spectrum of pharmacological activities. These compounds are part of a class of six-membered aromatic organic heterocycles that contain nitrogen and oxygen atoms. Recent scientific endeavors have focused on designing and synthesizing various morpholine derivatives for diverse pharmacological applications. Research indicates that morpholine and its derivatives exhibit potent pharmacophoric activities, which are essential in biochemistry and pharmacology. The exploration of morpholine analogues has led to significant developments in methodologies, showcasing their importance in medicinal chemistry (Asif & Imran, 2019).
Role in Photocatalytic Degradation
The application of this compound extends to environmental chemistry, particularly in the photocatalytic degradation of pollutants. Research has demonstrated the effectiveness of morpholine-based compounds in the mineralization of various organic pollutants when used with TiO2 and UV light. This process leads to the breakdown of complex organic compounds into simpler, less harmful substances. The study of photocatalytic degradation pathways helps in understanding the potential environmental applications of morpholine derivatives, providing insights into the removal of pollutants from water and soil (Pichat, 1997).
Synthetic and Pharmaceutical Applications
Morpholine derivatives, including this compound, have shown significant potential in synthetic and pharmaceutical chemistry. Their structural versatility allows for the development of various synthetic routes, leading to the production of novel compounds with enhanced pharmacological properties. Studies highlight the utility of morpholine-based compounds in creating efficacious pharmaceutical agents, underlining their role in drug discovery and development. This encompasses a wide range of therapeutic categories, including antimicrobial, antitumor, and cardiovascular drugs, showcasing the compound's versatility and importance in pharmaceutical research (Mohammed et al., 2015).
Safety and Hazards
“4-(3-Bromo-5-chloropyridin-2-yl)morpholine” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety information includes hazard statements such as H301 and precautionary statements such as P301 + P330 + P331 + P310 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Propriétés
IUPAC Name |
4-(3-bromo-5-chloropyridin-2-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2O/c10-8-5-7(11)6-12-9(8)13-1-3-14-4-2-13/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRVXMIBIWBTQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682412 |
Source


|
| Record name | 4-(3-Bromo-5-chloropyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-36-8 |
Source


|
| Record name | 4-(3-Bromo-5-chloro-2-pyridinyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Bromo-5-chloropyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598531.png)


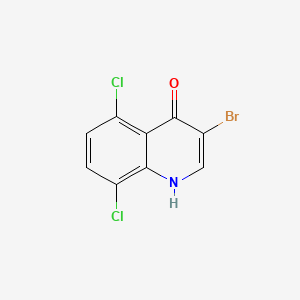
![tert-Butyl 4-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B598538.png)
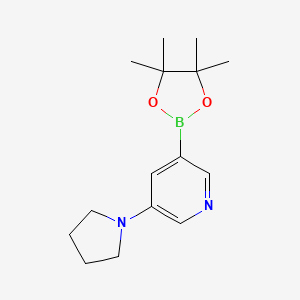
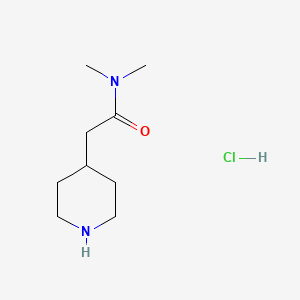
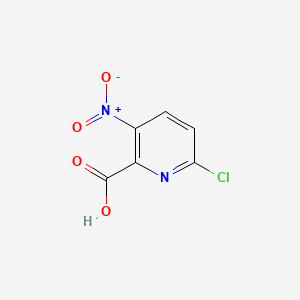

![4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate](/img/structure/B598547.png)
![5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598549.png)
